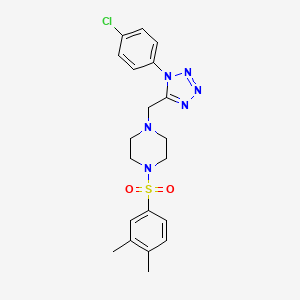
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C20H23ClN6O2S and its molecular weight is 446.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine is a complex organic molecule with potential biological activities that have garnered interest in pharmacological research. The structure includes a tetrazole ring, piperazine moiety, and sulfonyl group, which may contribute to its bioactivity. This article will explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C12H17ClN6O2S
- Molecular Weight : 351.66 g/mol
Structural Features
The compound consists of:
- A tetrazole ring that is known for its ability to mimic biological molecules.
- A piperazine ring , which is often found in pharmacologically active compounds.
- A sulfonyl group , enhancing solubility and potentially influencing receptor interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The tetrazole moiety may interact with various receptors, including G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.
- Enzyme Inhibition : The sulfonyl group may enhance binding affinity to specific enzymes, leading to inhibition of their activity.
- Antimicrobial and Anticancer Properties : Preliminary studies suggest that similar compounds exhibit antimicrobial and anticancer activities through apoptosis induction and cell cycle arrest.
Pharmacological Effects
Research indicates that this compound may exhibit:
- Antitumor Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including HT-29 (colon cancer) and TK-10 (kidney cancer) cells .
- Neuroprotective Effects : Some derivatives have been studied for their potential neuroprotective properties, particularly in models of neurodegenerative diseases .
Study 1: Anticancer Activity
A study investigated the effects of a related tetrazole derivative on cancer cell lines. The results indicated that the compound induced apoptosis in HT-29 cells with an IC50 value of 10 µM. Mechanistic studies revealed that the compound activated caspase pathways leading to programmed cell death .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related piperazine derivatives. The results showed that these compounds were effective against Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus.
Data Table: Summary of Biological Activities
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that compounds containing the tetrazole moiety exhibit notable antimicrobial properties. A study evaluated various derivatives for their effectiveness against bacterial strains using serial dilution methods. The results showed that certain derivatives exhibited significant activity compared to standard antibiotics, suggesting their potential as lead compounds in drug development .
Case Study: Antimicrobial Evaluation
- Method : Serial dilution method
- Findings : Compounds demonstrated good antibacterial and antifungal activities.
Cytotoxicity and Cancer Research
The compound has also been investigated for its cytotoxic effects against cancer cell lines. In vitro studies using the MTT assay revealed that certain analogues of the compound could induce apoptosis in cancer cells, particularly in breast cancer (MCF-7) and lung cancer (NCI-H460) models .
Table 2: Cytotoxicity Results
| Compound ID | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 10ec | BT-474 | 0.99 |
| 10ec | MCF-7 | Not specified |
| 10ec | NCI-H460 | Not specified |
Pharmacological Potential
The pharmacological profile of this compound indicates its potential use in treating various conditions, particularly infections and cancers. Its unique structure allows for modifications that could enhance its bioavailability and reduce toxicity.
Propiedades
IUPAC Name |
1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-(3,4-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O2S/c1-15-3-8-19(13-16(15)2)30(28,29)26-11-9-25(10-12-26)14-20-22-23-24-27(20)18-6-4-17(21)5-7-18/h3-8,13H,9-12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZINOHXVZZSNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













